molecular formula C26H16F6N2NiO2 B6297919 Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II) CAS No. 1266486-86-5

Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)

Cat. No. B6297919
CAS RN: 1266486-86-5
M. Wt: 561.1 g/mol
InChI Key: KHNHBQQZIULIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II), also known as Ni(salen), is a coordination complex composed of a nickel atom bound to two N-salicylidene-2,4,6-trifluoroaniline ligands. It is a type of organometallic compound, which is a compound containing at least one carbon-metal bond. Ni(salen) is a versatile molecule that has been used in a variety of scientific research applications, including catalysis, sensing, and drug delivery. In

Scientific Research Applications

Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) has been used in a variety of scientific research applications, including catalysis, sensing, and drug delivery. In catalysis, Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) has been used to catalyze a variety of reactions, including the conversion of alcohols to aldehydes and ketones, the conversion of olefins to aldehydes, and the conversion of nitriles to amines. In sensing, Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) has been used to detect the presence of various molecules, including glucose, alcohols, and proteins. In drug delivery, Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) has been used to deliver drugs to specific sites in the body, such as tumors.

Mechanism of Action

Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) works by binding to molecules and catalyzing chemical reactions. In catalysis, Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) binds to the substrate and facilitates the conversion of the substrate to the desired product. In sensing, Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) binds to the target molecule and changes color, indicating the presence of the target molecule. In drug delivery, Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) binds to the drug and delivers it to the desired site in the body.
Biochemical and Physiological Effects
Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) has been shown to have a variety of biochemical and physiological effects. In catalysis, Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) has been shown to increase the rate of reaction and reduce the amount of energy required for the reaction. In sensing, Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) has been shown to be sensitive and selective for the target molecule. In drug delivery, Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) has been shown to be able to deliver drugs to specific sites in the body with minimal side effects.

Advantages and Limitations for Lab Experiments

The main advantage of using Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) in lab experiments is its versatility. It can be used in a variety of applications, including catalysis, sensing, and drug delivery. However, there are some limitations to using Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) in experiments. It is not suitable for reactions that require high temperatures, and it is not as stable as other organometallic compounds. Additionally, it is not suitable for reactions that require a high concentration of reactants.

Future Directions

The future of Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) is promising. There is potential for the use of Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) in new applications, such as solar energy conversion, water purification, and drug discovery. Additionally, there is potential for the development of new synthesis methods for Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) that will make it easier and more efficient to produce. Finally, there is potential for the development of new sensing and drug delivery applications that will make Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) even more versatile and useful.

Synthesis Methods

Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)(salen) is synthesized by the reaction of nickel(II) chloride and N-salicylidene-2,4,6-trifluoroaniline in an aqueous solution. The reaction yields a yellow-brown precipitate, which is then filtered and washed with water to obtain a pure product. The reaction can be performed at room temperature and does not require any special equipment.

properties

IUPAC Name

nickel;2-[(2,4,6-trifluorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H8F3NO.Ni/c2*14-9-5-10(15)13(11(16)6-9)17-7-8-3-1-2-4-12(8)18;/h2*1-7,18H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNHBQQZIULIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2F)F)F)O.C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2F)F)F)O.[Ni]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16F6N2NiO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)

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